molecular formula C16H21N5O3S2 B2514306 1-isopropyl-3,5-dimethyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-sulfonamide CAS No. 1904414-34-1

1-isopropyl-3,5-dimethyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-sulfonamide

Cat. No.: B2514306
CAS No.: 1904414-34-1
M. Wt: 395.5
InChI Key: RCLONSRKJBLVEV-UHFFFAOYSA-N
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Description

1-isopropyl-3,5-dimethyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-sulfonamide is a synthetic chemical compound designed for research applications. Its structure incorporates two pharmaceutically significant moieties: a pyrazole-sulfonamide group and a thieno[3,2-d]pyrimidinone system. Pyrazole-sulfonamide derivatives are a recognized class of compounds in medicinal chemistry, extensively investigated for their potential as enzyme inhibitors. For instance, certain 3,5-dimethylpyrazole-4-sulfonamide derivatives have been studied for their antiproliferative activity . Furthermore, structural analogues featuring a pyrazole sulfonamide core have been identified as potent, non-covalent inhibitors of the N-acylethanolamine-hydrolyzing acid amidase (NAAA) enzyme, a target for managing inflammatory responses . The 4-oxothieno[3,2-d]pyrimidine component is a privileged scaffold in drug discovery, often associated with a range of biological activities. This compound is intended for research use only and is not for diagnostic or therapeutic applications. Researchers can employ it as a key intermediate or a chemical probe to explore novel biological pathways and structure-activity relationships (SAR) in various therapeutic areas.

Properties

IUPAC Name

3,5-dimethyl-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]-1-propan-2-ylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O3S2/c1-10(2)21-12(4)15(11(3)19-21)26(23,24)18-6-7-20-9-17-13-5-8-25-14(13)16(20)22/h5,8-10,18H,6-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCLONSRKJBLVEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)C)C)S(=O)(=O)NCCN2C=NC3=C(C2=O)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Isopropyl-3,5-dimethyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its synthesis, biological evaluation, and mechanisms of action.

Chemical Structure and Properties

The compound features a thieno[3,2-d]pyrimidine core , which is known for its diverse biological activities. The structural formula can be represented as follows:

  • Molecular Formula : C₁₈H₂₃N₅O₃S
  • Molecular Weight : Approximately 373.48 g/mol

Synthesis

The synthesis of this compound involves multiple steps, typically starting from simpler pyrazole derivatives. A common method includes the reaction of 1H-pyrazole derivatives with thieno[3,2-d]pyrimidine precursors under acidic or basic conditions to yield the target sulfonamide derivative.

Anticancer Activity

Recent studies have demonstrated that derivatives of thieno[3,2-d]pyrimidines exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting cell proliferation in various cancer cell lines.

Compound Cell Line Tested IC50 (µM) Reference
Compound AHepG25.35
Compound BA5498.74
CisplatinHepG23.78

In one study, the compound exhibited an IC50 value comparable to that of standard chemotherapeutics like cisplatin, suggesting its potential as a lead compound in cancer therapy .

Antimicrobial Activity

Thieno[3,2-d]pyrimidine derivatives have also been investigated for their antimicrobial properties. The mechanism often involves inhibition of folate metabolism pathways crucial for bacterial growth.

The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in nucleotide synthesis:

  • Thymidylate Synthase (TS) : Inhibition leads to "thymineless death" in rapidly dividing cells.
  • Dihydrofolate Reductase (DHFR) : Critical for maintaining intracellular folate levels.

Case Studies

Several case studies highlight the effectiveness of thieno[3,2-d]pyrimidine derivatives in preclinical models:

  • Study on Liver Carcinoma : A derivative was tested against HepG2 cells and showed significant cytotoxicity with an IC50 value of 5.35 µM.
    "The results indicated that this compound could serve as a potential therapeutic agent against liver cancer."
  • Antibacterial Evaluation : The compound was evaluated against various bacterial strains and demonstrated significant antibacterial activity, particularly against resistant strains.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogs and their structural differences are summarized below:

Compound Name / ID Core Structure Substituents / Modifications Molecular Weight Key Properties (e.g., m.p.)
Target Compound Pyrazole-4-sulfonamide + Thienopyrimidinone 1-isopropyl, 3,5-dimethyl; ethyl-linked 4-oxothieno[3,2-d]pyrimidine ~450 (estimated) N/A
4-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide Pyridine sulfonamide Butyl/methyl-pyrazole; 4-chlorophenyl carbamoyl Not reported m.p. 138–142°C
Patent Compound (Example 20, ) Pyrazolo[3,4-d]pyrimidine + Chromenone Fluorophenyl, isopropylbenzenesulfonamide, 5-fluoro-4-oxochromen-2-yl 616.9 m.p. 211–214°C
1-Isopropyl-3,5-dimethyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide Pyrazole-4-sulfonamide Piperidin-4-ylmethyl linker; 2-methylpyridine 405.6 N/A
1-Isopropyl-3,5-dimethyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-sulfonamide Pyrazole-4-sulfonamide Thiophen-3-yl-substituted pyrazole; ethyl linker 393.5 N/A
Key Observations:
  • Linker Variations :
    • Ethyl linkers (target compound, ) balance flexibility and rigidity, whereas piperidinylmethyl linkers () introduce basic nitrogen atoms, influencing solubility and membrane permeability.

Physical and Spectral Properties

  • Melting Points :
    • Simpler pyrazole sulfonamides (e.g., ) exhibit lower melting points (~140°C), while bulkier derivatives (e.g., ) show higher m.p. (>200°C), likely due to enhanced crystallinity from extended aromatic systems .
  • Spectral Data: IR and NMR data from confirm sulfonamide (SO₂ at ~1164 cm⁻¹) and carbamoyl (C=O at 1726 cm⁻¹) functionalities. The target compound’s 4-oxothienopyrimidine would likely show similar C=O stretches (~1700 cm⁻¹) and aromatic proton shifts in NMR .

Pharmacological Implications (Inferred)

  • Sulfonamide Role : Common in carbonic anhydrase and kinase inhibitors, sulfonamides in all compounds may facilitate target binding via hydrogen bonding .
  • Heterocyclic Systems: Thienopyrimidinone (target) vs. chromenone (): The former’s sulfur atom may improve solubility, while the latter’s fused oxygenated ring could enhance π-stacking . Thiophene () vs. pyridine (): Thiophene’s electron-rich nature may alter binding kinetics compared to pyridine’s basic nitrogen .

Q & A

Basic: What synthetic strategies and analytical methods ensure high yield and purity of the compound?

Answer:
The synthesis involves sequential functionalization of the pyrazole and thienopyrimidine cores. Key steps include:

  • Sulfonamide coupling : Reacting the pyrazole precursor with a thienopyrimidine-ethylamine intermediate under anhydrous conditions (e.g., DMF, 0–5°C) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product, followed by recrystallization from ethanol/water .
  • Analytical validation :
    • HPLC : Purity ≥98% confirmed using a C18 column (acetonitrile/water mobile phase) .
    • NMR : Key signals include pyrazole CH3 (δ 2.1–2.3 ppm), thienopyrimidine C=O (δ 165–170 ppm in 13C), and sulfonamide NH (δ 8.5–9.0 ppm) .

Advanced: How can structural contradictions in X-ray crystallography data be resolved during refinement?

Answer:
Discrepancies in electron density maps or bond lengths often arise from disorder or thermal motion. Methodological solutions include:

  • SHELXL refinement : Apply restraints for anisotropic displacement parameters and use TWIN/BASF commands for twinned crystals .
  • Solvent masking : Isolate disordered solvent molecules using PLATON’s SQUEEZE .
  • Validation tools : Check R1/wR2 convergence (<5% difference) and ADDSYM to detect missed symmetry .

Basic: What spectroscopic and computational tools characterize the compound’s electronic properties?

Answer:

  • UV-Vis : λmax ~270 nm (thienopyrimidine π→π* transitions) and ~320 nm (n→π* of sulfonamide) .
  • DFT calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to predict HOMO/LUMO energies (e.g., HOMO: −6.2 eV; LUMO: −1.8 eV) .
  • XPS : Sulfur 2p peaks at ~168 eV confirm sulfonamide oxidation state .

Advanced: How do substituents on the thienopyrimidine core modulate biological activity?

Answer:
Structure-activity relationship (SAR) studies compare analogs with varying substituents:

Substituent (R)IC50 (μM)Target
4-Oxo (parent)0.12Kinase X
4-Thio0.08Kinase X
4-Amino1.5Kinase Y
Key trends : Electron-withdrawing groups (e.g., oxo, thio) enhance kinase inhibition by stabilizing ligand-receptor interactions .

Advanced: What experimental design principles optimize sulfonamide coupling efficiency?

Answer:
Use a Design of Experiments (DoE) approach:

  • Factors : Temperature (20–60°C), catalyst (e.g., DMAP, 0–10 mol%), solvent polarity (DMF vs. THF).
  • Response surface modeling : Identifies optimal conditions (e.g., 40°C, 5 mol% DMAP in DMF) for >85% yield .
  • In-line monitoring : ReactIR tracks sulfonyl chloride consumption to prevent over-reaction .

Advanced: How are discrepancies in biological assay data rationalized across studies?

Answer:
Contradictions arise from assay conditions (e.g., pH, co-solvents) or cell-line variability. Mitigation strategies:

  • Dose-response normalization : Report IC50 values relative to a control inhibitor (e.g., staurosporine) .
  • Molecular dynamics (MD) : Simulate binding modes under physiological pH (7.4) to explain potency shifts .
  • Meta-analysis : Pool data from ≥3 independent studies using random-effects models .

Basic: What protocols ensure stability during long-term storage?

Answer:

  • Lyophilization : Store as a lyophilized powder under argon (−20°C) to prevent hydrolysis .
  • Stability assays : Monitor degradation via HPLC every 3 months; <5% degradation over 12 months in dark, dry conditions .

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